molecular formula C7H6BF3KN3 B1454973 Potassium 4-(azidomethyl)phenyltrifluoroborate CAS No. 898544-50-8

Potassium 4-(azidomethyl)phenyltrifluoroborate

Cat. No. B1454973
M. Wt: 239.05 g/mol
InChI Key: XIWGKBHBLASHCL-UHFFFAOYSA-N
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Description

Potassium 4-(azidomethyl)phenyltrifluoroborate is a biochemical used for proteomics research . Its molecular formula is C7H6BF3KN3 and its molecular weight is 239.05 .

Physical and Chemical Properties This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Scientific Research Applications

Potassium in Agriculture and Plant Nutrition

Research has explored the role of potassium (K) in agriculture, emphasizing its necessity for crop yield, quality, and resistance against stress. Potassium is fundamental for various plant physiological processes, including stress tolerance (drought, salinity, pests) and nutrient transport. Studies suggest that organic exudates from bacteria and plant roots can release potassium from minerals, making it available for plant uptake, which could lead to more sustainable farming practices. For instance, the role of potassium in enhancing crop quality, such as in wheat, potato, and grape, and its impact on human health due to its presence in the diet, highlight the importance of optimal potassium nutrition (Römheld & Kirkby, 2010; Zörb, Senbayram, & Peiter, 2014).

Environmental Remediation

Potassium compounds, such as Potassium Ferrate(VI), have been studied for their potential in treating water and wastewater. These compounds offer strong oxidizing properties, which can be utilized for degrading pollutants, disinfecting water, and removing unwanted substances without harming the environment. The use of Potassium Ferrate(VI) as a multi-purpose treatment chemical suggests its versatility and efficiency in environmental applications (Kliś et al., 2020; Jiang, 2007).

Material Science and Battery Technology

Potassium-based compounds are also significant in the development of potassium-ion batteries (PIBs), a promising alternative to lithium-ion batteries for energy storage. Research focuses on finding suitable cathode materials that can deliver high energy, stability, and rate capability. Various materials, including layered oxides and poly-anion compounds, have been identified as potential candidates for PIBs, indicating a broad area of application for potassium compounds in next-generation energy storage solutions (Kim et al., 2019).

Safety And Hazards

When handling Potassium 4-(azidomethyl)phenyltrifluoroborate, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If it comes in contact with skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .

properties

IUPAC Name

potassium;[4-(azidomethyl)phenyl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-6(2-4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWGKBHBLASHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)CN=[N+]=[N-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3KN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-(azidomethyl)phenyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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